molecular formula C12H10N4O3S B2852452 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034420-11-4

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2852452
CAS No.: 2034420-11-4
M. Wt: 290.3
InChI Key: KPMXLBYLVFPYHB-UHFFFAOYSA-N
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Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via a methyl group to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety. This hybrid structure combines pharmacophoric elements from thiophene, isoxazole, and oxadiazole systems, which are frequently employed in medicinal chemistry for their bioactivity, metabolic stability, and ligand-receptor interactions .

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-7-5-8(15-18-7)11-14-10(19-16-11)6-13-12(17)9-3-2-4-20-9/h2-5H,6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMXLBYLVFPYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate (Compound 45p)
  • Structure : Shares the isoxazole-thiophene scaffold but lacks the oxadiazole and carboxamide groups.
  • Synthesis: Prepared via cyclization of (E/Z)-2-methylthiophene-2-carbaldehyde oxime with ethyl 2-butenoate, followed by purification via flash chromatography .
N-(4-(Diethylamino)Phenyl)-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide
  • Structure: Includes a diethylamino-phenyl group instead of the oxadiazole-methyl linkage.
  • Bioactivity: Demonstrates enhanced solubility due to the diethylamino group, which may improve pharmacokinetic properties relative to the target compound .
5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide
  • Structure : Replaces the thiophene and oxadiazole moieties with a thiazole ring.
  • Crystallography: Characterized via X-ray diffraction (Acta Crystallographica Section E), revealing planar isoxazole-thiazole geometry, which contrasts with the non-planar oxadiazole-thiophene arrangement in the target compound .

Functional Analogues and Pharmacological Profiles

Nitrothiophene Carboxamides (e.g., N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)
  • Structure : Features a nitrothiophene-carboxamide core linked to a substituted thiazole.
  • Bioactivity : Exhibits narrow-spectrum antibacterial activity, likely due to nitro group-mediated redox interactions .
  • Comparison : The target compound’s oxadiazole-isoxazole system may offer broader target specificity, as nitro groups often confer toxicity risks .
3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide
  • Structure : Contains a 1,2,4-oxadiazole ring but paired with a piperidine-carboxamide instead of isoxazole-thiophene.
  • Bioactivity : Shows high binding affinity to Mycobacterium tuberculosis targets, suggesting the oxadiazole-carboxamide motif is critical for antitubercular activity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 333.34 g/mol 2.1 1 7
Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate 265.31 g/mol 2.8 0 4
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide 437.39 g/mol 3.5 1 8
3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide 384.42 g/mol 3.2 1 6

Key Observations :

  • The target compound’s lower LogP (2.1) suggests improved aqueous solubility compared to nitrothiophene derivatives (LogP 3.5) .

Mechanistic and Target-Specific Comparisons

  • Antibacterial Activity : Nitrothiophene carboxamides act via disruption of bacterial membrane integrity, whereas the target compound’s isoxazole-oxadiazole system may inhibit enzymatic pathways (e.g., cytochrome P450) .
  • Antitubercular Potential: Structural similarity to 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide suggests possible activity against Mycobacterium tuberculosis enoyl-ACP reductase .

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